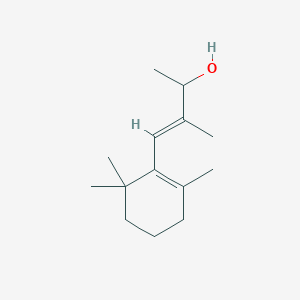
(R)-benzyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline structure. The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into a more oxidized form, such as an isoquinoline.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
Wissenschaftliche Forschungsanwendungen
BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroisoquinoline: A simpler analog with similar structural features.
Isoquinoline: The fully aromatic form of the compound.
Benzylisoquinoline: Another derivative with a benzyl group attached to the isoquinoline ring.
Uniqueness
BENZYL (3R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
benzyl (3R)-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)15-10-14-8-4-5-9-16(14)18-11-15/h1-9,15,18H,10-12H2/t15-/m1/s1 |
InChI-Schlüssel |
WTUJAEWIVKQNQW-OAHLLOKOSA-N |
Isomerische SMILES |
C1[C@H](CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




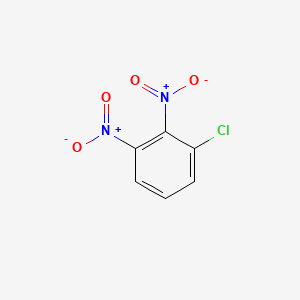
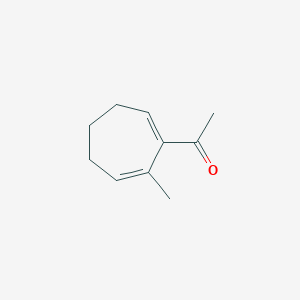
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

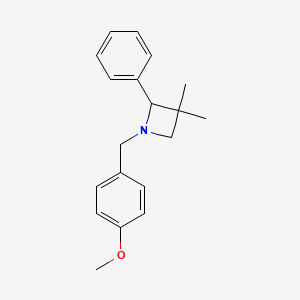
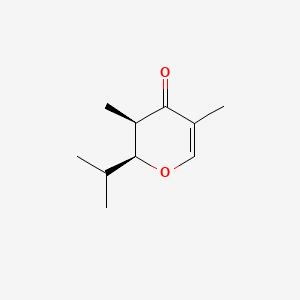
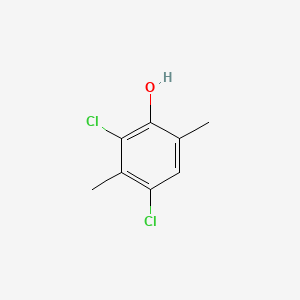

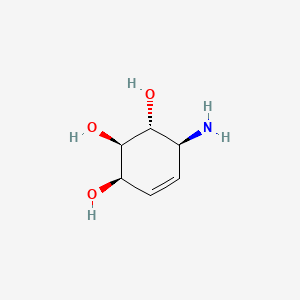
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
